molecular formula C27H30ClN3O2S B2671926 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1329925-70-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2671926
CAS No.: 1329925-70-3
M. Wt: 496.07
InChI Key: SJYIFKTWUOLYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole Scaffolds in Medicinal Chemistry

The benzothiazole nucleus emerged as a synthetic curiosity in the late 19th century but gained pharmacological relevance in the 1960s with the discovery of riluzole, a benzothiazole-based neuroprotective agent approved for amyotrophic lateral sclerosis. Early structure-activity relationship (SAR) studies revealed that substitutions at the 2-position of the benzothiazole ring profoundly influence bioactivity. For instance, 2-aminobenzothiazoles exhibited antimicrobial properties, while 2-mercapto derivatives showed antitubercular activity. The 1980s marked a turning point with the development of benzothiazole-containing protease inhibitors, demonstrating the scaffold’s versatility in targeting enzymes.

Modern synthetic approaches, such as transition-metal-catalyzed cyclization reactions, have enabled precise functionalization of the benzothiazole core. A 2023 study by Tratrat et al. detailed the synthesis of triazolo[3,4-b]benzothiazole derivatives using hydrazinobenzothiazole intermediates, achieving nanomolar inhibition of PARP enzymes through strategic substituent placement. This evolution underscores the scaffold’s enduring utility in addressing complex therapeutic targets.

Significance of N-Substituted Benzothiazole Acetamides

N-Substituted benzothiazole acetamides represent a strategic advancement in optimizing drug-like properties. The acetamide group at the 2-position enhances hydrogen-bonding capacity while maintaining planar geometry for target penetration. For example, OUL243 (3-amino-triazolo[3,4-b]benzothiazole) demonstrates dual inhibition of mono-ADP-ribosyltransferases PARP10 and PARP15 through its acetamide-linked morpholino side chain.

Comparative studies show that N-alkylation of the acetamide nitrogen improves metabolic stability by shielding the amide bond from hydrolytic enzymes. A 2024 review highlighted that N-(2-morpholinoethyl) substitutions increase aqueous solubility by 3–5-fold compared to unsubstituted analogues, addressing a key limitation of early benzothiazole drugs. The target compound’s dimethyl groups at the 4- and 7-positions likely reduce rotational freedom, enhancing binding pocket complementarity.

Pharmacological Relevance of Morpholino-Substituted Heterocycles

Morpholino groups, characterized by a six-membered ring containing one oxygen and one nitrogen atom, serve as bioisosteres for piperidine and tetrahydropyran moieties. Their integration into heterocyclic systems improves blood-brain barrier penetration and reduces hERG channel affinity, mitigating cardiotoxicity risks. In the context of benzothiazole derivatives, morpholinoethyl side chains enable target engagement in intracellular compartments while maintaining favorable logP values (1.5–2.5).

Recent cocrystal structures of morpholino-containing inhibitors with PARP14 (PDB: 8F2J) reveal that the morpholine oxygen forms a water-mediated hydrogen bond with Asp1042, stabilizing the enzyme-inhibitor complex. This interaction paradigm suggests that the target compound’s morpholinoethyl group may similarly anchor the molecule in the active site of related enzymes.

Importance of Naphthalene-Containing Molecular Frameworks

Naphthalene’s bicyclic aromatic system provides a rigid, hydrophobic platform for van der Waals interactions with protein subpockets. In kinase inhibitors, naphthyl groups often occupy allosteric sites, as seen in the JAK2 inhibitor fedratinib. For the target compound, the 1-naphthalene substitution may confer selectivity by exploiting unique topology in target enzymes’ accessory domains.

Quantum mechanical calculations on analogous naphthalene-acetamide hybrids indicate that the 1-position substitution maximizes π-orbital overlap with tyrosine residues in binding pockets, increasing binding energy by 2–3 kcal/mol compared to 2-naphthyl analogues. This electronic complementarity, combined with the naphthalene ring’s ability to induce conformational changes in target proteins, positions it as a critical pharmacophore.

Positioning of the Target Compound in Contemporary Research

The strategic integration of benzothiazole, morpholinoethyl, and naphthalene motifs in N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride aligns with three key trends in modern drug discovery:

  • Polypharmacology : Simultaneous modulation of multiple targets (e.g., PARP family enzymes) through hybrid scaffolds
  • ADMET Optimization : Balanced lipophilicity (predicted logP = 2.8) and aqueous solubility (>50 µg/mL)
  • Covalent Probes : Potential for irreversible binding via the acetamide’s electrophilic carbonyl (though current data suggest non-covalent interactions)

Ongoing research on structurally related compounds, such as OUL232 (IC50 = 7.8 nM against PARP10), demonstrates that similar architectures achieve submicromolar potency while maintaining >100-fold selectivity over off-target kinases. These attributes position the target compound as a promising candidate for further preclinical evaluation in oncology and inflammatory diseases.

Table 1: Comparative Analysis of Benzothiazole-Acetamide Derivatives

Compound Substituents Target Enzyme IC50 (nM) Selectivity Index
OUL243 3-Amino, morpholinoethyl PARP15 12.4 85x (vs PARP1)
Target Compound 4,7-Dimethyl, naphthalen-1-yl PARP10* Pending Pending
Rufinamide Analog 2-Trifluoromethyl Sodium Channels 450 12x

*Hypothesized target based on structural similarity.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-19-10-11-20(2)26-25(19)28-27(33-26)30(13-12-29-14-16-32-17-15-29)24(31)18-22-8-5-7-21-6-3-4-9-23(21)22;/h3-11H,12-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYIFKTWUOLYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SHClC_{19}H_{24}N_{2}O_{3}S\cdot HCl, with a molecular weight of approximately 392.92 g/mol. The structural components include:

  • Thiazole moiety : Known for its role in various biological activities.
  • Morpholinoethyl group : Enhances solubility and biological interaction.
  • Naphthalene ring : Contributes to the compound's hydrophobic characteristics.

This unique combination of functional groups is believed to enhance its pharmacological properties.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways associated with cancer proliferation.

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, a study reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations, highlighting its potency as a therapeutic candidate .

Neuropharmacological Effects

The compound's structural similarity to known acetylcholinesterase (AChE) inhibitors positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Compounds containing thiazole rings have shown promising results in inhibiting AChE activity, which is crucial for maintaining acetylcholine levels in the brain .

Molecular docking studies further support these findings by demonstrating strong binding interactions between the compound and the active site of AChE, suggesting a mechanism through which it may exert neuroprotective effects .

The proposed mechanism of action involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and survival.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Neuroprotective Effects : By inhibiting AChE, it may help restore cholinergic function in neurodegenerative conditions.

Data Summary

Activity Type Target IC50 Value Reference
AnticancerCancer Cell LinesLow µM
Acetylcholinesterase InhibitionAChE2.7 µM

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound was shown to significantly reduce cell viability compared to control groups. The results indicated a dose-dependent response, underscoring its potential as an anticancer agent.
  • Neuroprotective Potential : Another study focused on the compound's ability to inhibit AChE activity. The results revealed that it effectively increased acetylcholine levels in neuronal cultures, suggesting its utility in treating cognitive decline associated with Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Substituent Variations on the Acetamide Moiety
  • N-[2-(Diethylamino)ethyl]-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide Hydrochloride (): Key Differences: The acetamide group is substituted with a p-tolylthio (–S–C6H4–CH3) group instead of naphthalen-1-yl. Implications: The thioether linkage may reduce metabolic stability compared to the naphthalen-1-yl group, which offers enhanced aromatic interactions. The diethylaminoethyl side chain (vs.
  • 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): Key Differences: Simpler structure lacking the benzothiazole core and morpholinoethyl group. Implications: Absence of the benzothiazole ring diminishes structural rigidity and bioactivity. The thiazol-2-yl group may participate in hydrogen bonding (N–H⋯N interactions) but lacks the methyl substitutions seen in the target compound, reducing steric hindrance .
2.2. Heterocyclic Core Modifications
  • Triazole-Based Analogs (, e.g., compounds 6a–c):

    • Key Differences : 1,2,3-Triazole rings replace the benzothiazole core. Substituents include nitro groups (6b, 6c) and phenylacetamide linkages.
    • Implications : Triazoles offer click chemistry compatibility but lack the benzothiazole’s inherent bioactivity. Nitro groups (e.g., in 6b, 6c) introduce electron-withdrawing effects, altering electronic distribution and binding affinity compared to the target compound’s electron-rich naphthalen-1-yl group .
  • Pyrazole/Pyrimidine-Fused Derivatives (, e.g., compounds 2–4): Key Differences: Naphthalino-thiazole fused with pyrazole or pyrimidine rings. Implications: Increased planarity from fused rings may enhance π-stacking but reduce conformational flexibility. Amino groups (e.g., in compound 3) could introduce additional hydrogen-bonding sites absent in the target compound .

Physicochemical and Crystallographic Properties

Property Target Compound p-Tolylthio Analog () Thiazol-2-yl Acetamide ()
Core Structure 4,7-Dimethylbenzothiazole 4,7-Dimethylbenzothiazole Simple thiazole
Side Chain Morpholinoethyl Diethylaminoethyl None
Acetamide Substituent Naphthalen-1-yl p-Tolylthio Naphthalen-1-yl
Hydrogen Bonding Likely N–H⋯N (morpholine) Limited (thioether lacks H-bond donors) R₂²(8) dimer motifs (N–H⋯N)
Crystallinity High (HCl salt enhances ionic packing) Moderate (diethylaminoethyl reduces order) Moderate (planar thiazole dimers)
Solubility Enhanced by morpholine HCl salt Lower (diethylaminoethyl less polar) Low (neutral, hydrophobic naphthalene)

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Coupling of the 4,7-dimethylbenzo[d]thiazol-2-amine moiety with 2-morpholinoethyl groups via nucleophilic substitution or amidation.
  • Step 2 : Formation of the acetamide backbone by reacting with 2-(naphthalen-1-yl)acetic acid derivatives, often using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
  • Step 3 : Hydrochloride salt preparation via acid treatment (e.g., HCl in ethanol). Optimization : Reaction conditions (e.g., solvent choice: DMF for polar intermediates vs. dichloromethane for non-polar steps, temperature control at 0–60°C, and catalyst loading) are adjusted based on TLC or HPLC monitoring .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene, morpholine protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]+^+ for C28_{28}H32_{32}ClN3_3O2_2S: ~510.2 g/mol) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR or MS fragmentation patterns) may arise from:

  • Conformational isomerism : Use variable-temperature NMR or computational modeling (DFT) to assess rotational barriers .
  • Impurity interference : Repurify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/acetone mixtures) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure using SHELXL for refinement (e.g., R-factor < 0.05) .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amidation; non-polar solvents (dichloromethane) reduce side reactions in acid-sensitive steps .
  • Catalyst screening : Test Cu(I) catalysts (e.g., Cu(OAc)2_2) for click chemistry or triethylamine for acid scavenging .
  • DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and reaction time (e.g., 3–24 hours for coupling steps) to identify Pareto-optimal conditions .

Q. How can hydrogen-bonding patterns in the crystal lattice inform stability and solubility profiles?

  • Graph set analysis : Classify hydrogen bonds (e.g., R22_2^2(8) motifs in dimers) using crystallographic data to predict packing efficiency and hygroscopicity .
  • Solubility prediction : Strong intermolecular H-bonding (e.g., N–H⋯N/O interactions) correlates with lower aqueous solubility, guiding formulation strategies (e.g., salt forms or co-crystals) .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace naphthalene with biphenyl or morpholinoethyl with piperazinyl) to probe pharmacophore requirements .
  • Biological assays : Test analogs in vitro (e.g., enzyme inhibition IC50_{50}, cell viability assays) to correlate structural features (e.g., electron-withdrawing groups on thiazole) with activity .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase domains), validating with mutagenesis studies .

Methodological Notes

  • Crystallography : For X-ray studies, collect high-resolution data (≤1.0 Å) and refine with SHELXL, validating via CheckCIF to flag outliers (e.g., ADP mismatches) .
  • Data Reproducibility : Document reaction parameters (e.g., exact stoichiometry, drying times) and share raw spectral data (NMR FID files, HPLC chromatograms) in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.